O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate
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Overview
Description
O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate typically involves the reaction of 2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone with thiourea and ethyl chloroformate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .
Scientific Research Applications
O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial, antifungal, and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H12N2O2S3 |
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Molecular Weight |
276.4g/mol |
IUPAC Name |
O-ethyl [2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C9H12N2O2S3/c1-3-13-9(14)15-5-7(12)11-8-10-4-6(2)16-8/h4H,3,5H2,1-2H3,(H,10,11,12) |
InChI Key |
CHUURBZOUBORJZ-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC=C(S1)C |
Canonical SMILES |
CCOC(=S)SCC(=O)NC1=NC=C(S1)C |
solubility |
40.1 [ug/mL] |
Origin of Product |
United States |
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